Cas no 2097913-76-1 (3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide)
![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide structure](https://www.kuujia.com/scimg/cas/2097913-76-1x500.png)
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
- AKOS032465008
- F6194-1058
- 2097913-76-1
- 3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
-
- Inchi: 1S/C15H16ClNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18)
- InChI Key: LSHZWXARDNFKEF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(NCC(C)(CC1=CSC=C1)O)=O
Computed Properties
- Exact Mass: 309.0590276g/mol
- Monoisotopic Mass: 309.0590276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 77.6Ų
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6194-1058-2μmol |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-20μmol |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-3mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-5mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-4mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-100mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-50mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-25mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-15mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6194-1058-30mg |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097913-76-1 | 30mg |
$119.0 | 2023-09-09 |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
Introduction to 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS No. 2097913-76-1)
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2097913-76-1, belongs to a class of molecules that exhibit promising properties for further research and development in drug discovery. The presence of multiple functional groups, including a chloro substituent, a hydroxy group, and a thiophen-3-yl moiety, contributes to its complex reactivity and interaction with biological targets.
The molecular structure of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can be broken down into several key components that are critical for understanding its behavior. The benzamide core provides a scaffold that is commonly found in many bioactive molecules, offering potential for interactions with enzymes and receptors. The chloro group at the position 3 of the benzene ring introduces electrophilicity, which can be exploited in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions. Additionally, the hydroxy group and the thiophen-3-yl substituent attached to the propyl chain enhance the compound's solubility and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the hydroxy group and the thiophen-3-yl moiety may play crucial roles in stabilizing interactions with specific protein targets, making this compound a valuable candidate for further investigation. The chloro substituent could also contribute to selective binding by modulating electronic properties and steric hindrance around the benzamide core.
In the context of drug discovery, the synthesis of derivatives of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has been explored to optimize its pharmacological properties. Researchers have focused on modifying the propyl chain and the thiophene ring to enhance bioavailability, reduce toxicity, and improve target specificity. For instance, incorporating fluorine atoms or other halogenated groups could further enhance metabolic stability and binding affinity. These modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure affect biological activity.
The potential applications of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science, particularly in the development of functional polymers and organic electronics. The presence of conjugated systems, such as the thiophene ring, allows for tunable electronic properties, which are essential for applications in optoelectronic devices. Additionally, the compound's ability to form hydrogen bonds due to the hydroxyl group could be exploited in designing novel materials with enhanced stability and functionality.
From a synthetic chemistry perspective, 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide represents an interesting challenge for organic chemists. The synthesis involves multiple steps, including functional group transformations such as chlorination, hydroxylation, and thiophene ring formation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic biocatalysis, have been employed to achieve high yields and purity. These methods not only improve efficiency but also minimize waste production, aligning with green chemistry principles.
The biological activity of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has been preliminarily evaluated in several in vitro assays. Initial studies indicate that this compound exhibits moderate activity against certain enzymes and may have therapeutic potential in areas such as inflammation and cancer research. However, further investigations are required to fully elucidate its mechanism of action and therapeutic efficacy. Preclinical studies are necessary to assess its safety profile and optimal dosing regimens before moving into human clinical trials.
The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates like 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide. By analyzing large datasets of known bioactive compounds, these algorithms can predict new molecular structures that may exhibit similar or improved biological activities. This approach has already led to several breakthroughs in identifying novel therapeutic agents with improved efficacy and reduced side effects. As computational power continues to grow, the role of machine learning in drug discovery is expected to expand even further.
In conclusion, 3-chloro-N-{2-hydroxy - 2 - [(thiophen - 3 - yl)methyl] propyl} benzamide (CAS No . 209791 3 - 76 - 1) is a multifaceted compound with significant potential in pharmaceuticals , materials science , and synthetic chemistry . Its unique structural features , combined with promising preliminary biological activity , make it an exciting subject for further research . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in developing next-generation therapeutics and advanced materials .
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